molecular formula C11H8BrF3N2 B13720548 4-(2-Bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole

4-(2-Bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole

Cat. No.: B13720548
M. Wt: 305.09 g/mol
InChI Key: VMTAOAGQASUFOO-UHFFFAOYSA-N
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Description

4-(2-Bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a bromine atom and a trifluoromethyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the bromine and trifluoromethyl groups: The phenyl ring can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki or Stille coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling reactions: Palladium catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(2-Bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole has several scientific research applications:

    Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials science: The compound can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

    Biological research: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chloro-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole
  • 4-(2-Bromo-5-(methyl)phenyl)-1-methyl-1H-pyrazole
  • 4-(2-Bromo-5-(trifluoromethyl)phenyl)-1-ethyl-1H-pyrazole

Uniqueness

4-(2-Bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole is unique due to the combination of the bromine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, is known for its electron-withdrawing properties, which can enhance the compound’s stability and alter its interaction with biological targets.

Properties

Molecular Formula

C11H8BrF3N2

Molecular Weight

305.09 g/mol

IUPAC Name

4-[2-bromo-5-(trifluoromethyl)phenyl]-1-methylpyrazole

InChI

InChI=1S/C11H8BrF3N2/c1-17-6-7(5-16-17)9-4-8(11(13,14)15)2-3-10(9)12/h2-6H,1H3

InChI Key

VMTAOAGQASUFOO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC(=C2)C(F)(F)F)Br

Origin of Product

United States

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